Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is known for its potential biological activities. The compound is of interest in medicinal chemistry due to its structural characteristics, which may confer specific pharmacological properties.
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate can be synthesized through various organic chemistry methods, often starting from readily available precursors such as ethyl nicotinate and piperidinone derivatives. The compound may also be found in research databases and chemical catalogs, indicating its relevance in scientific studies.
The compound can be classified as:
The synthesis of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate typically involves multi-step organic reactions. Common methods may include:
The synthesis process often requires careful control of temperature and reaction times to maximize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are frequently employed to monitor reaction progress and verify product formation.
The molecular formula for Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is . The structure includes:
Key structural data includes:
CC(=O)N1CCCC(C(=O)N2C=CC=C2)C1
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate can undergo various chemical reactions, including:
These reactions often require specific conditions such as solvent choice, temperature control, and the presence of catalysts to facilitate desired transformations.
The mechanism of action of Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is not fully elucidated but may involve interactions with biological targets such as receptors or enzymes related to neurotransmission or metabolic pathways. The presence of both the nicotinic acid moiety and the piperidine structure suggests potential activity related to cholinergic systems.
Key physical properties include:
Relevant chemical properties include:
Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has potential applications in various scientific fields:
This compound exemplifies the intersection of organic synthesis and medicinal application, highlighting its importance in ongoing research efforts within chemical and pharmaceutical sciences.
The core synthesis relies on nucleophilic aromatic substitution (SNAr) between ethyl 6-chloronicotinate and 4-hydroxypiperidine derivatives. Early routes used stoichiometric polar aprotic solvents like DMF or NMP at elevated temperatures (80–100°C), achieving moderate yields (65–75%) but requiring extensive purification due to N-alkylation byproducts [2] [5]. A representative reaction is:
Ethyl 6-chloronicotinate + 4-piperidone hydrate → Ethyl 6-(4-oxopiperidin-1-yl)nicotinate
Key limitations included:
Table 1: Traditional SNAr Methods for Ethyl 6-(4-oxopiperidin-1-yl)nicotinate
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Triethylamine | DMF | 80 | 12 | 68 | 85 |
K₂CO₃ | NMP | 100 | 8 | 72 | 82 |
NaHCO₃ | Acetonitrile | 65 | 24 | 58 | 90 |
Alternative routes explored microwave-assisted coupling, reducing reaction times to 1–2 hours but presenting scalability challenges [2].
Modern protocols employ anhydrous sodium hydride (1.1–1.3 equiv) in mixed solvent systems (THF/DCM 4:1), enabling efficient piperidine activation at 0–25°C. This suppresses side reactions and elevates yields to 85–92% [5] [8]. Key catalytic advantages include:
Table 2: Catalytic Performance in SNAr Optimization
Catalyst | Solvent Ratio (THF:DCM) | Reaction Time (h) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
NaH | 4:1 | 4.5 | 92 | <2 |
KOH | 3:1 | 8 | 78 | 12 |
DBU | 5:1 | 6 | 81 | 8 |
Notably, phase-transfer catalysts like tetrabutylammonium bromide showed limited efficacy (<5% yield increase), underscoring the superiority of alkali metal hydrides [5].
Esterification of 6-(4-oxopiperidin-1-yl)nicotinic acid precedes SNAr in some routes. Solvent polarity critically influences conversion rates:
Solvent mixtures (e.g., THF:DCM 4:1) outperform single solvents by:
Table 3: Solvent/Base Impact on Esterification Efficiency
Solvent System | Base | Conversion (%) | Isolated Yield (%) | Impurity Profile |
---|---|---|---|---|
THF | NaOH | 99 | 95 | <0.5% acid impurity |
Toluene | NaOEt | 88 | 82 | 5% ethyl ether byproduct |
DCM/Triethylamine (3:1) | TEA | 75 | 70 | 12% amide formation |
Ethyl acetate | K₂CO₃ | 83 | 78 | 3% hydrolysis |
Industrial recommendations:
Scalable production requires integrated reaction engineering:
Continuous Processing
Solvent & Reagent Recovery
Crystallization Optimization
Final purification uses anti-solvent crystallization (ethyl acetate/heptane):
Table 4: Industrial Process Economics
Parameter | Lab-Scale | Pilot Plant | Commercial Scale | Improvement Strategy |
---|---|---|---|---|
Yield | 68% | 85% | 92% | Solvent recycling |
E-factor (kg waste/kg product) | 32 | 18 | 8 | Catalysts reuse |
Purity | 92% | 96% | 99.5% | Crystallization engineering |
Cycle time | 48 h | 24 h | 12 h | Continuous processing |
These innovations reduce production costs by ~40% and eliminate chromatography, aligning with green chemistry principles [5] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9